7-Tetradecen-1-ol, acetate, (7Z)- is a natural product found in Xestia c-nigrum with data available.
7-Tetradecen-1-ol, acetate, (7Z)-
CAS No.: 16974-10-0
Cat. No.: VC21030971
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16974-10-0 |
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Molecular Formula | C16H30O2 |
Molecular Weight | 254.41 g/mol |
IUPAC Name | [(Z)-tetradec-7-enyl] acetate |
Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8- |
Standard InChI Key | UEZQOSGCHCNWOE-HJWRWDBZSA-N |
Isomeric SMILES | CCCCCC/C=C\CCCCCCOC(=O)C |
SMILES | CCCCCCC=CCCCCCCOC(=O)C |
Canonical SMILES | CCCCCCC=CCCCCCCOC(=O)C |
Introduction
Basic Information and Identification
Chemical Identity
7-Tetradecen-1-ol, acetate, (7Z)- is an acetate ester with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . The compound is registered with CAS number 16974-10-0 and is also known by several synonyms including cis-7-tetradecenyl acetate, Z-7-TDA, (Z)-7-tetradecenylacetate, and (Z)-7-TDA . The compound's structure features a 14-carbon chain with a cis (Z) double bond at the 7-position and an acetate group at the terminal carbon.
Nomenclature and Classification
The IUPAC name for this compound is [(Z)-tetradec-7-enyl] acetate, with the "Z" designation specifying the cis configuration of the double bond. This stereochemistry is particularly important for its biological function. In chemical databases and literature, the compound is indexed with several identifiers, including InChIKey UEZQOSGCHCNWOE-HJWRWDBZSA-N and SMILES notation CCCCCCC/C=C\CCCCCCOC(=O)C . The compound belongs to the broader chemical class of acetate esters of unsaturated alcohols, which are prevalent in natural pheromone systems.
Physical and Chemical Properties
Physical Properties
The physical properties of 7-Tetradecen-1-ol, acetate, (7Z)- are summarized in Table 1 below:
The relatively high boiling point of 333.5°C reflects the substantial molecular weight and the presence of intermolecular forces typical of long-chain esters . The compound's density of 0.878 g/cm³ is characteristic of organic compounds with long hydrocarbon chains . The LogP value of 6.566 indicates high lipophilicity, which is consistent with its chemical structure containing a long hydrocarbon chain .
Chemical Reactivity
As an unsaturated acetate ester, 7-Tetradecen-1-ol, acetate, (7Z)- demonstrates chemical reactivity characteristic of both alkenes and esters. The compound contains a cis double bond at the 7-position, which can undergo typical alkene reactions such as hydrogenation, halogenation, and oxidation. The acetate group is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding alcohol, (Z)-7-tetradecen-1-ol.
The enthalpy of vaporization (ΔvapH°) of 88.4 kJ/mol was determined by gas chromatography studies conducted in the temperature range of 353-398 K, indicating relatively strong intermolecular forces that must be overcome during vaporization .
Synthesis Methods
Standard Synthetic Routes
The synthesis of 7-Tetradecen-1-ol, acetate, (7Z)- typically involves an esterification reaction between (Z)-7-tetradecen-1-ol and acetic acid or acetic anhydride. The parent alcohol, (Z)-7-tetradecen-1-ol (CAS: 40642-43-1), serves as the key precursor in this synthetic approach .
Several approaches have been documented for the preparation of this compound:
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Esterification of (Z)-7-tetradecen-1-ol with acetic anhydride in the presence of a catalyst.
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Stereospecific reduction of alkyne intermediates, followed by acetylation of the resulting alcohol .
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Organoborane-mediated synthesis using boracyclanes, providing stereocontrol for the cis configuration .
The stereospecificity of these methods is crucial, as the biological activity of the compound is highly dependent on the Z-configuration of the double bond.
Advanced Synthetic Approaches
More sophisticated approaches to synthesizing (Z)-7-tetradecen-1-yl acetate include:
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Wittig reactions using appropriate phosphonium ylides to establish the Z-configuration .
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Metal-catalyzed coupling reactions, particularly employing copper or palladium catalysts .
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Stereoselective reduction of internal alkynes using specialized reducing agents like lithium aluminum hydride under controlled conditions .
These methods allow for high stereoselectivity and yield, which are essential for producing pheromone compounds for commercial and research applications.
Biological Function and Applications
Role as an Insect Pheromone
7-Tetradecen-1-ol, acetate, (7Z)- functions as a sex pheromone component in various insect species, particularly in Lepidoptera (moths and butterflies) . Pheromones are chemical signals that insects use for communication, often to attract mates over considerable distances. The specific stereochemistry of the compound, particularly the Z-configuration at the 7-position, is critical for its recognition by species-specific olfactory receptors.
Agricultural Applications
The compound has significant applications in integrated pest management (IPM) programs in agriculture. It is used in:
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Monitoring traps to detect pest populations and determine treatment thresholds.
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Mating disruption techniques, where synthetic pheromones flood an area to prevent males from locating females.
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Mass trapping systems designed to reduce pest populations directly .
These applications provide environmentally friendly alternatives to conventional insecticides, reducing the ecological impact of pest management while maintaining effectiveness.
Target Insect Species
Table 2 presents a selection of insect species for which (Z)-7-tetradecen-1-yl acetate serves as a pheromone component:
Current Research and Future Perspectives
Recent Research Developments
Recent research on 7-Tetradecen-1-ol, acetate, (7Z)- has focused on:
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Improving synthetic methods to achieve higher stereoselectivity and yield.
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Developing formulation technologies to enhance field stability and controlled release.
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Studying synergistic effects with other pheromone components to optimize trap effectiveness.
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Investigating the molecular mechanisms of pheromone reception in target insects .
Research has also explored the structural basis for the compound's binding to olfactory receptors, which could lead to the development of more effective pheromone analogs or antagonists.
Future Research Directions
Future research directions for this compound include:
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Development of novel delivery systems for sustained release in field conditions.
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Integration of pheromone-based methods with other pest management strategies.
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Exploration of structure-activity relationships to design more potent or selective analogs.
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Assessment of climate change impacts on pheromone efficacy and insect response.
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Application of computational methods to predict pheromone-receptor interactions.
Such research could further enhance the utility of this compound in sustainable agricultural practices and potentially expand its applications to other fields.
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